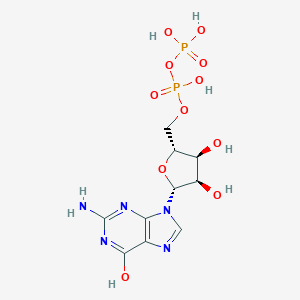

Guanosine 5'-diphosphate

Descripción general

Descripción

El Difosfato de Guanosina-5' es un difosfato de nucleósido que consiste en un grupo pirofosfato, un azúcar pentosa ribosa y la base nitrogenada guanina. Es un éster del ácido pirofosfórico con el nucleósido guanosina. Este compuesto juega un papel crucial en varios procesos bioquímicos, particularmente en la señalización intracelular y como sustrato en la síntesis del trifosfato de guanosina-5' .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Difosfato de Guanosina-5' se puede sintetizar a partir del trifosfato de guanosina-5' mediante desfosforilación enzimática. La enzima GTPasa facilita la hidrólisis del trifosfato de guanosina-5' a difosfato de guanosina-5' atacando el grupo γ-fosfato, lo que lleva a la formación de un estado de transición pentavalente y la liberación de fosfato inorgánico .

Métodos de Producción Industrial: En entornos industriales, el Difosfato de Guanosina-5' a menudo se produce utilizando cepas recombinantes de Escherichia coli que sobreexpresan enzimas específicas involucradas en la vía biosintética. Por ejemplo, la sobreexpresión de la deshidrogenasa de inosina-5'-monofosfato, la sintetasa de guanosina-5'-monofosfato y la cinasa de guanosina-inosina puede aumentar significativamente la producción de Difosfato de Guanosina-5' .

Análisis De Reacciones Químicas

Phosphorylation and Dephosphorylation Reactions

GDP interconverts with GTP via nucleoside diphosphate kinase (NDK)-catalyzed reactions, critical for maintaining cellular nucleotide pools .

- Mechanistic Insight : GTP hydrolysis involves a conserved GTPase-activating protein (GAP) domain coordinating a water molecule to cleave GTP’s γ-phosphate .

Role in Stringent Response and Stress Signaling

GDP derivatives like guanosine tetraphosphate (ppGpp) mediate bacterial stress adaptation via RelA and SpoT enzymes .

- Key Findings :

Glycosylation and Biosynthetic Pathways

GDP serves as a sugar donor in glycosylation reactions, such as GDP-mannose biosynthesis .

- Therapeutic Relevance : GDP enhances iron mobilization by inhibiting hepcidin-ferroportin interactions, potentially treating anemia of inflammation .

Degradation and Salvage Pathways

GDP is hydrolyzed to GMP or reconverted via nucleotide salvage .

| Reaction | Enzyme | Conditions | Reference |

|---|---|---|---|

| GDP + H₂O → GMP + Pi | Soluble calcium-activated nucleotidase | Ca²⁺-dependent | |

| dGDP + thioredoxin → GDP + reduced thioredoxin | Ribonucleotide reductase | Redox-coupled |

Key Structural and Kinetic Data

This synthesis underscores GDP’s versatility in metabolism, signaling, and biotechnology, with mechanistic insights derived from structural, enzymatic, and pharmacological studies.

Aplicaciones Científicas De Investigación

Cellular Signaling and G Protein Interaction

GDP plays a crucial role in cellular signaling pathways, particularly through its interaction with G proteins. It acts as a substrate for guanine nucleotide exchange factors (GEFs), which facilitate the conversion of GDP to guanosine 5'-triphosphate (GTP). This conversion is essential for the activation of G proteins, which subsequently influence various downstream signaling pathways.

- Case Study: Adenylate Cyclase Activity

Research has shown that GDP binding influences adenylate cyclase activity in Sertoli cells. The presence of follicle-stimulating hormone (FSH) enhances the release of GDP, which modulates adenylate cyclase activity by promoting the exchange of GDP for GTP, thereby affecting cellular responses to hormonal signals .

Protein Synthesis

GDP is integral to protein biosynthesis. It participates in the binding of aminoacyl-tRNA to ribosomes, a critical step in translation.

- Application in Ribosomal Function

Studies indicate that GDP is involved in GTP-dependent binding mechanisms that facilitate the correct assembly of ribosomal complexes necessary for protein synthesis . This suggests that manipulating GDP levels could influence protein production rates in various biological systems.

Bacterial Growth Inhibition

Recent studies have identified the role of elevated GDP levels in inhibiting bacterial growth. Specifically, increased concentrations of guanosine 5'-diphosphate-3'-diphosphate (ppGpp) have been shown to interfere with FtsZ assembly, a protein essential for bacterial cell division.

- Case Study: Salmonella Paratyphi A

Research demonstrated that elevated ppGpp levels led to repression of growth and improper assembly of FtsZ structures, indicating that GDP derivatives can serve as potential targets for developing antibacterial agents .

Biochemical Assays and Experimental Applications

GDP is widely used in biochemical assays to study various cellular processes.

-

Functional Assays

It is utilized in GTP-γ-35S functional assays to analyze G protein-coupled receptor (GPCR) activity. By assessing GDP's effect on GPCRs, researchers can gain insights into receptor function and potential therapeutic targets . -

Recombinant Protein Expression

GDP is also employed in the expression and purification of recombinant proteins, aiding in the study of protein interactions and functions within cellular contexts .

RNA Processing

GDP has applications beyond protein synthesis; it is involved in RNA processing mechanisms.

- Self-Capping Mechanism

Research has shown that certain RNA molecules can utilize GDP for self-capping processes, which are crucial for RNA stability and function. This activity highlights the versatility of GDP in nucleic acid metabolism .

Summary Table: Applications of this compound

Mecanismo De Acción

El Difosfato de Guanosina-5' funciona como un regulador en la actividad de las GTPasas, que actúan como interruptores moleculares en las vías de transducción de señales. Cuando una señal extracelular activa un receptor acoplado a proteína G, la proteína G asociada intercambia su Difosfato de Guanosina-5' unido por trifosfato de guanosina-5', lo que lleva a un cambio conformacional y la activación de cascadas de señalización descendentes . La hidrólisis del trifosfato de guanosina-5' de regreso a Difosfato de Guanosina-5' por enzimas GTPasa termina el evento de señalización .

Compuestos Similares:

Trifosfato de Guanosina-5': Un nucleótido que se puede hidrolizar a Difosfato de Guanosina-5'.

Monofosfato de Guanosina-5': Un precursor en la biosíntesis del Difosfato de Guanosina-5'.

Guanosina: El componente nucleósido del Difosfato de Guanosina-5'.

Unicidad: El Difosfato de Guanosina-5' es único en su función como regulador de la actividad de la GTPasa y su participación en las vías de señalización intracelular. Su capacidad para interconvertirse con trifosfato de guanosina-5' y monofosfato de guanosina-5' lo convierte en un compuesto versátil en varios procesos bioquímicos .

Comparación Con Compuestos Similares

Guanosine-5’-Triphosphate: A nucleotide that can be hydrolyzed to guanosine-5’-diphosphate.

Guanosine-5’-Monophosphate: A precursor in the biosynthesis of guanosine-5’-diphosphate.

Guanosine: The nucleoside component of guanosine-5’-diphosphate.

Uniqueness: Guanosine-5’-Diphosphate is unique in its role as a regulator of GTPase activity and its involvement in intracellular signaling pathways. Its ability to interconvert with guanosine-5’-triphosphate and guanosine-5’-monophosphate makes it a versatile compound in various biochemical processes .

Actividad Biológica

Guanosine 5'-diphosphate (GDP) is a crucial nucleotide involved in various biological processes, particularly in signal transduction and cellular metabolism. As a product of GTP hydrolysis, GDP plays significant roles in the regulation of G protein-coupled receptors (GPCRs) and other signaling pathways. This article explores the biological activities of GDP, including its mechanisms of action, interactions with proteins, and implications in various physiological and pathological contexts.

Structure and Basic Properties

GDP is composed of three main components:

- Guanine : A nitrogenous base.

- Ribose : A five-carbon sugar.

- Diphosphate group : Two phosphate groups linked by a high-energy bond.

The molecular structure can be described as follows:

Signal Transduction

GDP is primarily known for its role in G protein signaling. When a ligand binds to a GPCR, GDP is exchanged for GTP on the G protein, leading to its activation. The activated G protein can then influence various downstream effectors, such as adenylate cyclase, phospholipase C, and ion channels. This process is crucial for mediating cellular responses to hormones and neurotransmitters.

Key Points :

- GDP acts as a substrate for GTPases, which hydrolyze GTP to GDP.

- The conversion from GTP to GDP is essential for the deactivation of G proteins.

Protein Interactions

GDP also interacts with various proteins beyond G proteins. For instance:

- It mediates the cross-linking of proteins in the extracellular matrix, influencing cell adhesion and tissue integrity .

- GDP's role in serotonylation affects histone modifications, impacting gene expression related to neuronal differentiation and plasticity .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of guanosine, which can be derived from GDP through ecto-nucleotidases. Increased levels of guanosine have been observed following neural injury or ischemia, suggesting its role as an endogenous protective agent against neurodegeneration .

Bacterial Growth Regulation

In bacterial systems, elevated levels of this compound 3'-diphosphate (ppGpp), a derivative of GDP, have been shown to inhibit growth by interfering with FtsZ assembly, a critical component of bacterial cell division . This indicates that GDP and its derivatives play a regulatory role in microbial physiology.

Neurodegenerative Diseases

Research has indicated that alterations in guanine nucleotide metabolism may contribute to neurodegenerative conditions. For example, studies have shown that increased extracellular levels of guanosine correlate with neuroprotective responses during ischemic events .

Cancer Research

In cancer biology, the modulation of GDP levels has implications for tumor growth and metastasis. By influencing signaling pathways associated with cell proliferation and survival, GDP may serve as a target for therapeutic interventions aimed at disrupting cancer cell signaling networks.

Data Tables

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Signal Transduction | GDP exchange for GTP on GPCRs | Activation of downstream effectors |

| Protein Cross-Linking | Mediates protein interactions | Affects tissue integrity |

| Neuroprotection | Released during injury; converted to guanosine | Potential treatment for neurodegeneration |

| Bacterial Growth Regulation | Inhibits FtsZ assembly through ppGpp elevation | Target for antibiotic development |

Propiedades

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWNDRXFNXRZMB-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163254 | |

| Record name | Guanosine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Guanosine diphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001201 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

146-91-8, 157420-46-7 | |

| Record name | GDP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanosine diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine-5'-Diphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04315 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzene, 1,3-diisocyanatomethyl-, homopolymer, polypropylene glycol mono-Bu ether- and 2-pyridineethanol-blocked | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanosine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanosine diphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001201 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.